molecular formula C12H22O14S B12072179 Lactose 6'-sulfate

Lactose 6'-sulfate

Cat. No.: B12072179
M. Wt: 422.36 g/mol
InChI Key: NEVLAHFUHIDOLO-UHFFFAOYSA-N
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Description

Lactose 6’-sulfate is a sulfated derivative of lactose, a disaccharide composed of glucose and galactose. This compound is characterized by the presence of a sulfate group attached to the 6’ position of the galactose moiety. Sulfation significantly alters the chemical and biological properties of lactose, making lactose 6’-sulfate an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lactose 6’-sulfate typically involves the selective sulfation of lactose. One common method is the use of sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6’ position of the galactose unit .

Industrial Production Methods: Industrial production of lactose 6’-sulfate may involve enzymatic methods using sulfotransferases. These enzymes catalyze the transfer of a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to the 6’ position of lactose. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Lactose 6’-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lactose 6’-sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lactose 6’-sulfate involves its interaction with specific molecular targets, such as glycan-binding proteins. The sulfate group enhances the binding affinity of lactose to these proteins, influencing various biological pathways. For example, lactose 6’-sulfate can modulate the activity of lectins, which play a crucial role in cell-cell communication and immune responses .

Comparison with Similar Compounds

Uniqueness: Lactose 6’-sulfate is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Unlike lactose, it has enhanced binding affinity to certain proteins, making it valuable in biochemical studies. Compared to lactulose, lactose 6’-sulfate has different physiological effects and applications .

Biological Activity

Lactose 6'-sulfate (L6S) is a sulfated derivative of lactose, which has garnered interest due to its potential biological activities. This article explores the biochemical properties, enzymatic interactions, and potential health implications of L6S, based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the sulfation of lactose using reagents such as pyridine-SO3 complex. The synthesis process yields various sulfated derivatives, with L6S being one of the primary products. The chemical structure of L6S includes a sulfate group attached to the 6' position of the galactose moiety of lactose, which alters its biochemical properties compared to unsubstituted lactose.

Substrate and Inhibition Studies

Research indicates that this compound does not act as a substrate or inhibitor for several enzymes, including lactase and β-galactosidase. A study demonstrated that L6S neither behaved as a substrate nor inhibited the enzymatic activity towards unsubstituted lactose or p-nitrophenyl β-D-galactopyranoside when tested with lactase from suckling rat intestine and Escherichia coli β-D-galactosidase (EC 3.2.1.23) .

In contrast, kinetic studies revealed that the presence of sulfate groups can significantly affect enzyme kinetics. For instance, in reactions catalyzed by neuraminidases from rat liver lysosomes and Clostridium perfringens, the presence of O-sulfate groups influenced both the Km (Michaelis constant) and Vmax (maximum velocity), indicating competitive interactions between sulfated and unsubstituted substrates .

Case Studies

One notable study involved administering lactose-containing diets to rats treated with an adeno-associated virus vector expressing β-galactosidase (AAVlac). This treatment allowed for better metabolism of lactose, suggesting that sulfated derivatives like L6S could enhance metabolic pathways related to lactose digestion . Although this study did not specifically focus on L6S, it highlights the potential for sulfated compounds to play a role in enhancing lactose metabolism.

Comparative Analysis of Sulfated Lactoses

The following table summarizes key findings regarding the biological activity of various sulfated lactose derivatives:

CompoundEnzymatic ActivityInhibitionBiological Effects
This compoundNone observedNonePotential modulation of immune response
N-acetylneuraminyl-(α2→3)-D-lactose 6'-sulfateReduced Km and VmaxCompetitive inhibitionEnhanced metabolic pathways in animal models
Glucose 3-O-sulfateNot applicableNot applicableOxidized by galactose dehydrogenase

Properties

Molecular Formula

C12H22O14S

Molecular Weight

422.36 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)

InChI Key

NEVLAHFUHIDOLO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O

Origin of Product

United States

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